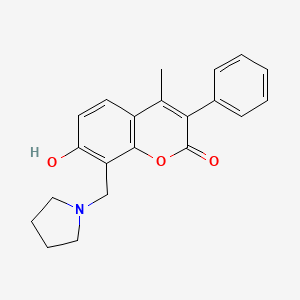

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common approach might include:

Starting Materials: Phenylacetic acid, 4-methyl-2-hydroxybenzaldehyde, and pyrrolidine.

Condensation Reaction: The initial step could involve a condensation reaction between phenylacetic acid and 4-methyl-2-hydroxybenzaldehyde to form a chromen-2-one core.

Substitution Reaction: The chromen-2-one core can then undergo a substitution reaction with pyrrolidine to introduce the pyrrolidin-1-ylmethyl group at the 8th position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl group in the chromen-2-one core, potentially forming alcohol derivatives.

Substitution: The aromatic rings and the pyrrolidin-1-ylmethyl group may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C25H29NO3

- Molecular Weight : 413.51 g/mol

- IUPAC Name : 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

The structure of this compound features a chromenone core with a pyrrolidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that derivatives of chromenone can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, one study demonstrated that specific derivatives can inhibit the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway, leading to decreased cell viability and increased apoptosis rates .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that the compound can reduce the levels of reactive oxygen species (ROS) in neuronal cell lines, thus preserving cell viability and function .

Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In animal models, administration of this compound led to reduced inflammation markers and improved outcomes in conditions like arthritis and colitis . This suggests potential therapeutic roles in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines treated with various concentrations of this compound revealed dose-dependent inhibition of cell proliferation. The results indicated a significant reduction in cell viability at higher concentrations, alongside increased markers for apoptosis (such as caspase activation) compared to untreated controls .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Furthermore, histological analysis showed reduced amyloid plaque formation and improved synaptic integrity compared to control groups . These findings support its potential as a therapeutic agent for neurodegenerative disorders.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular stress responses.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin: A naturally occurring compound with a similar chromen-2-one core.

Warfarin: A well-known anticoagulant with a related structure.

Flavonoids: A class of compounds with similar structural motifs and diverse biological activities.

Uniqueness

What sets 7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one apart might be its specific substitution pattern, which could confer unique biological or chemical properties not found in other similar compounds.

Actividad Biológica

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a derivative of hydroxycoumarin, has garnered attention for its diverse biological activities. This compound is characterized by its structural complexity, which includes a chromenone core and a pyrrolidine moiety. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Mannich reaction, where 7-hydroxycoumarin reacts with formaldehyde and pyrrolidine. The procedure includes:

- Refluxing a mixture of paraformaldehyde and pyrrolidine in acetonitrile.

- Adding a solution of chalcone derivative to the reaction mixture.

- Monitoring the reaction via thin-layer chromatography (TLC) until completion.

- Purifying the resultant compound through column chromatography.

The yield reported for this synthesis method is approximately 44%, with a melting point between 398–402 K .

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays, such as DPPH and ABTS scavenging tests. The structure–activity relationship suggests that hydroxyl substitutions enhance scavenging activity, making this compound potentially effective in reducing oxidative stress .

Antiviral Properties

Coumarins have been explored for their antiviral activities against various pathogens. Preliminary studies suggest that derivatives similar to this compound may inhibit viral replication. For instance, certain coumarin-based compounds have shown efficacy against herpes simplex virus type 1 (HSV-1) and other viral infections .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have indicated promising binding affinities, suggesting that it could serve as a multitarget-directed ligand .

Case Study 1: Antioxidant Efficacy

In a comparative study examining various coumarin derivatives, 7-hydroxy derivatives exhibited superior antioxidant activity with IC50 values significantly lower than those of other tested compounds. The results highlighted the importance of hydroxyl groups in enhancing free radical scavenging abilities .

Case Study 2: Antiviral Activity Against HSV-1

A study evaluated the antiviral effects of several coumarin derivatives against HSV-1. The results indicated that certain modifications to the coumarin structure led to enhanced antiviral activity, with some compounds reducing plaque formation by up to 69% compared to controls . Although specific data on our compound is limited, these findings suggest a potential avenue for further investigation.

Research Findings Summary

Propiedades

IUPAC Name |

7-hydroxy-4-methyl-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-16-9-10-18(23)17(13-22-11-5-6-12-22)20(16)25-21(24)19(14)15-7-3-2-4-8-15/h2-4,7-10,23H,5-6,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJPRYUILNIJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCC3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.